molecular formula C8H12ClN3O2 B3388229 N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride CAS No. 86419-71-8

N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride

Cat. No. B3388229
CAS RN: 86419-71-8
M. Wt: 217.65 g/mol
InChI Key: AKJKUIHKEAYYQI-UHFFFAOYSA-N
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Description

“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the CAS Number: 86419-71-8 . It has a molecular weight of 217.65 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N1- (2-nitrophenyl)-1,2-ethanediamine hydrochloride . The InChI code is 1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8 (7)11 (12)13;/h1-4,10H,5-6,9H2;1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 180-181 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound that can be used in various chemical reactions. Its nitro group (-NO2) can be reduced to an amino group (-NH2), and its amino groups can react with carboxylic acids to form amides .

Clay-Swelling Inhibitor

A compound similar to “N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride”, known as N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) (NETS), has been used as a clay-swelling inhibitor. It prevents the hydration of clay minerals, reducing the risk of wellbore instability and reservoir damage .

Adsorption Studies

The adsorption mechanism of NETS on the surface of montmorillonite, a type of clay, has been investigated using molecular dynamics simulations. Understanding this mechanism can help in the selection and design of new clay-swelling inhibitors .

Bioconjugation

“N-(2-Aminoethyl)-2-nitroaniline hydrochloride” has a structure similar to “N-(2-Aminoethyl)maleimide Hydrochloride”, which is used in bioconjugation. Bioconjugation involves attaching two biomolecules together, and it is used in many areas of research, including drug delivery and the development of new therapeutics .

Hydrogel Delivery System

Compounds similar to “N-(2-Aminoethyl)-2-nitroaniline hydrochloride” have been used in the development of hydrogel delivery systems. These systems can be used for cell encapsulation, drug delivery, and biofabrication .

Research and Development

“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” can be used in research and development in the field of chemistry and materials science. Its unique structure and properties can make it a useful tool in the synthesis of new materials .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKUIHKEAYYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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